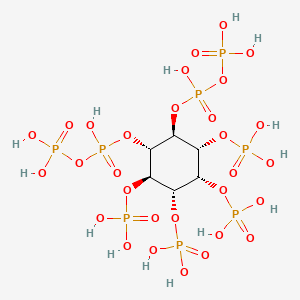

Bisdiphosphoinositol tetrakisphosphate

Description

Properties

CAS No. |

208107-61-3 |

|---|---|

Molecular Formula |

C6H20O30P8 |

Molecular Weight |

820 g/mol |

IUPAC Name |

[(1S,2S,3R,4R,5S,6R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-3,4,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)4(32-40(16,17)18)6(34-44(27,28)36-42(22,23)24)5(3(1)31-39(13,14)15)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2+,3-,4-,5+,6+/m1/s1 |

InChI Key |

GXPFHIDIIMSLOF-YORTWTKJSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Bisdiphosphoinositol Tetrakisphosphate

Enzymology of Bisdiphosphoinositol Tetrakisphosphate Synthesis

The biosynthesis of bisdiphosphoinositol tetrakisphosphate is a sequential enzymatic process that begins with the phosphorylation of inositol (B14025) hexakisphosphate (InsP6). This pathway involves at least two distinct kinase families, each responsible for the addition of a pyrophosphate group.

Role of Inositol Hexakisphosphate Kinases (IP6Ks/IHK) in Initial Phosphorylation

The first committed step in the synthesis of bisdiphosphoinositol tetrakisphosphate is the conversion of inositol hexakisphosphate (InsP6) to a diphosphoinositol pentakisphosphate (PP-InsP5). This reaction is catalyzed by the family of inositol hexakisphosphate kinases (IP6Ks). nih.govmdpi.com There are three known isoforms of this enzyme in mammals: IP6K1, IP6K2, and IP6K3. mdpi.com IP6K1 and IP6K2 are found throughout the body, while IP6K3 expression is more restricted to muscle and thyroid tissues. mdpi.com These enzymes utilize ATP to transfer a phosphate (B84403) group to InsP6, forming a high-energy pyrophosphate bond and generating PP-InsP5. nih.gov The primary product of this reaction is 5-diphospho-1,2,3,4,6-pentakisphosphate (5-PP-InsP5 or 5-InsP7). mdpi.com This initial phosphorylation is a critical regulatory point, as the product, PP-InsP5, serves as the direct substrate for the subsequent and final phosphorylation step in the creation of bisdiphosphoinositol tetrakisphosphate. nih.govacs.org

Identification and Characterization of Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks/PP-InsP5Ks)

The final step in the synthesis of bisdiphosphoinositol tetrakisphosphate is catalyzed by a distinct class of enzymes known as diphosphoinositol pentakisphosphate kinases (PPIP5Ks). acs.orgwikipedia.org These enzymes phosphorylate PP-InsP5 to form bisdiphosphoinositol tetrakisphosphate (also referred to as (PP)2-InsP4 or InsP8). acs.orgnih.gov The systematic name for this enzyme class is ATP:1D-myo-inositol-5-diphosphate-pentakisphosphate phosphotransferase. wikipedia.org

Research on rat brain extracts led to the identification and purification of a PPIP5K as a monomeric protein with a molecular weight of approximately 56 kDa. acs.orgnih.gov This kinase exhibits high substrate specificity and affinity, with a Michaelis constant (Km) of 0.7 µM for PP-InsP5. acs.orgnih.gov Mammalian PPIP5Ks are large, modular proteins that uniquely possess both a kinase domain, which synthesizes InsP8 from InsP7, and a phosphatase domain that can reverse this reaction. nih.gov The activity of these enzymes is subject to regulation; for instance, the InsP8 phosphatase activity of human PPIP5K1 is inhibited by phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2), which can lead to a net increase in InsP8 synthesis. nih.gov

| Enzyme Characteristic | Finding | Source |

| Enzyme Name | Diphosphoinositol Pentakisphosphate Kinase (PPIP5K) | acs.orgwikipedia.org |

| Systematic Name | ATP:1D-myo-inositol-5-diphosphate-pentakisphosphate phosphotransferase | wikipedia.org |

| Substrate | Diphosphoinositol pentakisphosphate (PP-InsP5 / InsP7) | acs.orgnih.gov |

| Product | Bis(diphospho)inositol tetrakisphosphate ((PP)2-InsP4 / InsP8) | acs.orgnih.gov |

| Molecular Weight | ~56 kDa (Rat Brain) | acs.orgnih.gov |

| Km for PP-InsP5 | 0.7 µM | acs.orgnih.gov |

| Structural Feature | Contains both a kinase and a phosphatase domain (Human PPIP5K1) | nih.gov |

| Regulation | Phosphatase activity inhibited by PtdIns(4,5)P2 | nih.gov |

Positional Specificity of Diphosphate (B83284) Group Addition (e.g., 5-diphosphate, D/L 1-position)

The stereochemistry of bisdiphosphoinositol tetrakisphosphate is complex, with the positions of the two diphosphate groups on the myo-inositol ring being critical for its function. The synthesis pathway exhibits distinct positional specificity. The initial phosphorylation by IP6K predominantly occurs at the 5-position of the inositol ring. mdpi.com The subsequent phosphorylation by PPIP5K adds a second diphosphate group. In mammals, this typically results in the formation of 1,5-bisdiphosphoinositol tetrakisphosphate (1,5-(PP)2-InsP4). nih.govnih.goviastate.edu

However, studies in other organisms have revealed variations in this positional arrangement. In the slime mold Dictyostelium discoideum, NMR analysis identified the major isomers as 4-PP-Ins(1,2,3,5,6)P5 and 4,5-bis-PP-Ins(1,2,3,6)P4, or their corresponding enantiomers. nih.govresearchgate.net The vicinal (adjacent) placement of the diphosphate groups in the Dictyostelium isomer creates significant steric and electrostatic strain, which is thought to contribute to its high phosphate-group-transfer potential. nih.gov The placement of the diphosphate groups has a moderate impact on the maximal rates of hydrolysis by phosphatases. nih.gov

In Vitro and In Vivo Elucidation of Synthesis Pathways

The synthesis pathway of bisdiphosphoinositol tetrakisphosphate has been elucidated through both in vitro and in vivo studies. In vitro experiments using rat liver homogenates demonstrated a clear sequential phosphorylation process where inositol hexakisphosphate (InsP6) is first converted to a diphosphoinositol pentakisphosphate (PP-InsP5), which is then further phosphorylated to bisdiphosphoinositol tetrakisphosphate. nih.gov These kinase-driven reactions are part of two coupled substrate cycles, balanced by the activity of phosphatases that reverse the steps. nih.gov

In vivo studies using [3H]inositol-labeled AR4-2J pancreatoma cells have provided insights into the cellular concentrations and turnover of these molecules. In these cells, the steady-state levels of PP-[3H]InsP5 and bisdiphosphoinositol [3H]tetrakisphosphate were found to be approximately 2-3% and 0.6%, respectively, of the level of [3H]InsP6. nih.gov The dynamic nature of this pathway was revealed by treating the cells with sodium fluoride (B91410) (NaF), an inhibitor of certain phosphatases. nih.govnih.gov This treatment led to a dramatic accumulation of the pyrophosphorylated inositols, underscoring their high metabolic turnover. nih.gov

| Condition | [3H]InsP6 Level | PP-[3H]InsP5 Level | Bisdiphosphoinositol [3H]tetrakisphosphate Level | Source |

| Steady-State (AR4-2J cells) | 100% (Reference) | ~2-3% of [3H]InsP6 | ~0.6% of [3H]InsP6 | nih.gov |

| 0.8 mM NaF (40 min) | Reduced by 50% | Increased 16-fold | Increased 5-fold | nih.gov |

Hydrolysis and Dephosphorylation of Bisdiphosphoinositol Tetrakisphosphate

The cellular levels of bisdiphosphoinositol tetrakisphosphate are controlled not only by its synthesis but also by its rapid degradation. This process is primarily managed by a specific family of phosphohydrolases.

Mechanisms Involving Diphosphoinositol Polyphosphate Phosphohydrolases (DIPPs)

The hydrolysis of bisdiphosphoinositol tetrakisphosphate is carried out by a group of enzymes known as Diphosphoinositol Polyphosphate Phosphohydrolases (DIPPs). nih.govnih.gov These enzymes belong to the Nudix (Nucleoside diphosphate linked to moiety X) hydrolase superfamily. nih.gov DIPPs specifically cleave the terminal (β) phosphate from the pyrophosphate group of diphosphoinositol polyphosphates, converting them back to their monophosphorylated inositol polyphosphate counterparts and releasing inorganic phosphate. wikipedia.orguniprot.org

In humans, several DIPP enzymes have been identified, including DIPP1 (NUDT3), DIPP2 (NUDT4), and DIPP3 (NUDT10/NUDT11), each with varying substrate preferences and tissue distributions. nih.gov The action of these enzymes ensures a rapid turnover of bisdiphosphoinositol tetrakisphosphate, allowing its levels to be modulated in response to cellular signals. nih.gov The physiological importance of this degradation is highlighted by experiments using fluoride, a DIPP inhibitor, which causes a rapid and substantial increase in the cellular concentrations of diphosphoinositol polyphosphates. nih.gov The enzymatic activity of DIPPs represents the "off-switch" in this signaling pathway, completing the metabolic cycle and ensuring that the high-energy phosphate signals are transient. nih.govnih.gov

| Enzyme | Substrates | Function | Source |

| DIPP1 (NUDT3) | PP-InsP5, (PP)2-InsP4 | Hydrolyzes terminal phosphate of pyrophosphate group | nih.gov |

| DIPP2 (NUDT4) | PP-InsP5, (PP)2-InsP4, PP-InsP4 | Hydrolyzes terminal phosphate of pyrophosphate group | nih.govuniprot.org |

| DIPP3 (NUDT10/11) | Diphosphoinositol polyphosphates | Hydrolyzes terminal phosphate of pyrophosphate group | nih.gov |

Substrate Specificity of Multiple Inositol Polyphosphate Phosphatase (MIPP) Towards Diphosphoinositol Polyphosphates

Multiple Inositol Polyphosphate Phosphatase (MIPP), also known as MINPP1, is an enzyme capable of hydrolyzing various inositol polyphosphates. nih.govresearchgate.netnih.gov Research has shown that MIPP exhibits substrate specificity towards diphosphoinositol polyphosphates, including bisdiphosphoinositol tetrakisphosphate. nih.govresearchgate.net In vitro studies have demonstrated that MIPP can hydrolyze diphosphoinositol polyphosphates, providing insights into its potential role in their metabolism. nih.govresearchgate.net

However, it is noteworthy that while MIPP can metabolize these compounds in a laboratory setting, its physiological significance in the dephosphorylation of bisdiphosphoinositol tetrakisphosphate within intact cells or tissue homogenates, such as those from the rat liver, appears to be limited. nih.gov The enzyme is responsible for the metabolism of other key inositol phosphates like inositol hexakisphosphate (InsP6) and inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5) in mammalian cells. researchgate.net

Table 1: Substrate Profile of Multiple Inositol Polyphosphate Phosphatase (MIPP)

| Substrate | Action of MIPP | Reference |

| Diphosphoinositol Polyphosphates | Hydrolyzed in vitro | nih.gov, researchgate.net |

| Inositol Hexakisphosphate (InsP6) | Dephosphorylated to lower inositol polyphosphates | researchgate.net |

| Inositol Pentakisphosphate (InsP5) | Dephosphorylated to lower inositol polyphosphates | researchgate.net |

| Inositol 1,3,4,5-tetrakisphosphate | Removal of the 3-phosphate | researchgate.net |

Distinct Phosphatases and Their Positional Specificities in Dephosphorylation Cycles

The dephosphorylation of bisdiphosphoinositol tetrakisphosphate and its precursor, diphosphoinositol pentakisphosphate (PP-InsP5), is not a random process but is carried out by distinct phosphatases with specific positional preferences. nih.gov These phosphatases can be distinguished by their differential sensitivity to inhibitors, such as fluoride. nih.gov

For instance, the phosphatase responsible for dephosphorylating PP-InsP5 is significantly more sensitive to fluoride, with a half-maximal inhibitory concentration (IC50) of 0.03 mM. In contrast, the phosphatase that acts on bisdiphosphoinositol tetrakisphosphate is much less sensitive, with an IC50 of 1.4 mM for fluoride. nih.gov This clear difference in inhibitor sensitivity strongly suggests the involvement of at least two separate and specific phosphatases in the dephosphorylation cascade of these highly phosphorylated inositol polyphosphates. nih.gov

Table 2: Differential Inhibition of Phosphatases in the Dephosphorylation of Diphosphoinositol Polyphosphates

| Substrate | Inhibitor | IC50 Value | Implication | Reference |

| Diphosphoinositol Pentakisphosphate | Fluoride | 0.03 mM | Indicates the action of a distinct, highly sensitive phosphatase. | nih.gov |

| Bisdiphosphoinositol Tetrakisphosphate | Fluoride | 1.4 mM | Suggests the involvement of a separate, less sensitive phosphatase. | nih.gov |

Dynamic Turnover and Coupled Substrate Cycles of Bisdiphosphoinositol Tetrakisphosphate

The metabolism of bisdiphosphoinositol tetrakisphosphate is characterized by a rapid and dynamic turnover, maintained through a series of coupled substrate cycles. nih.gov These cycles involve the sequential phosphorylation of inositol hexakisphosphate (InsP6) to first form diphosphoinositol pentakisphosphate (PP-InsP5) and subsequently bisdiphosphoinositol tetrakisphosphate. nih.gov These kinase-driven reactions are counteracted by the activity of specific phosphatases, creating a tightly regulated metabolic loop. nih.gov

The dynamic nature of this turnover is evident in studies on various cell types. For example, in [3H]inositol-labeled AR4-2J pancreatoma cells, the steady-state levels of PP-[3H]InsP5 and bisdiphosphoinositol tetrakisphosphate were found to be approximately 2-3% and 0.6% of the level of [3H]InsP6, respectively. nih.gov Treatment of these cells with sodium fluoride, an inhibitor of certain phosphatases, led to a dramatic 16-fold increase in PP-[3H]InsP5 levels and a 5-fold increase in bisdiphosphoinositol tetrakisphosphate levels, highlighting the continuous and rapid flux through these pathways. nih.gov

Furthermore, in DDT1 MF-2 smooth muscle cells, the turnover of bisdiphosphoinositol tetrakisphosphate is under receptor-mediated control. nih.govresearchgate.net Activation of β2-adrenergic receptors by isoproterenol (B85558) leads to a significant decrease in cellular levels of bisdiphosphoinositol tetrakisphosphate. nih.gov This effect is mediated by cyclic AMP (cAMP) but occurs through a protein kinase A-independent mechanism. nih.gov This receptor-specific regulation of bisdiphosphoinositol tetrakisphosphate turnover underscores its importance as a signaling molecule that can respond to extracellular cues. nih.govresearchgate.net

Molecular Mechanisms of Bisdiphosphoinositol Tetrakisphosphate Action

Phosphoryl Group Transfer Potential and ATP Synthase Activity

The defining characteristic of inositol (B14025) pyrophosphates like [PP]2-IP4 is their high-energy pyrophosphate moieties. The bond energies of the P-O-P linkages in their diphosphate (B83284) groups are estimated to be 6.6 kcal mol-1. nih.govresearchgate.net This energy level is comparable to the phosphoanhydride bonds in adenosine (B11128) triphosphate (ATP), suggesting that [PP]2-IP4 has a phosphoryl group transfer potential that is similar to or even exceeds that of ATP. nih.govnih.gov The high phosphoryl-transfer potential of molecules like ATP is attributed to factors such as the electrostatic repulsion between negatively charged phosphate (B84403) groups, resonance stabilization of the products after hydrolysis, and stabilization by hydration. fiu.eduvaia.com This inherent energy capacity positions [PP]2-IP4 not just as a static signaling molecule but as an active participant in cellular bioenergetics, with the potential to act as a phosphate donor in phosphotransferase reactions. nih.govresearchgate.net

Table 1: Comparison of Phosphoryl Transfer Potential

| Compound | Key Feature | Estimated Bond Energy (P-O-P) | Implication |

|---|---|---|---|

| Bisdiphosphoinositol Tetrakisphosphate ([PP]2-IP4) | Pyrophosphate moieties | 6.6 kcal mol-1 nih.govresearchgate.net | Potential phosphate donor in phosphotransferase reactions nih.govresearchgate.net |

| Adenosine Triphosphate (ATP) | Phosphoanhydride bonds | High | Cellular energy currency, drives numerous cellular functions fiu.edu |

Kinase-Independent Protein Phosphorylation by Inositol Pyrophosphates

A novel mode of action for inositol pyrophosphates, including [PP]2-IP4, is their ability to mediate protein phosphorylation in a kinase-independent manner. nih.govnih.gov Unlike conventional signaling pathways that rely on specific protein kinases to transfer a phosphate group from ATP to a substrate protein, inositol pyrophosphates can directly phosphorylate their protein targets. nih.gov This process has been termed protein pyrophosphorylation. nih.gov

Research has shown that this is not a simple phosphorylation event but results in the transfer of a pyrophosphate group. nih.gov A key prerequisite for this reaction is that the target protein must first be "primed" by a conventional ATP-dependent phosphorylation, often at serine residues located within acidic tracts. nih.gov For example, the protein Nopp140 is phosphorylated by the kinase CK2, which primes it for subsequent pyrophosphorylation by the inositol pyrophosphate IP7. nih.gov The resulting pyrophosphate bond on the protein is distinct from a standard phosphate bond; it is more labile to acid and more resistant to phosphatases. nih.gov This unique post-translational modification represents a novel layer of cellular regulation, distinguishing it from the vast network of kinase-mediated signaling. nih.gov

Allosteric Regulation of Protein Function

Inositol phosphates and their pyrophosphorylated derivatives can act as allosteric regulators, binding to proteins at sites distinct from the active site to modulate their function. A clear example of this is the allosteric regulation of human hemoglobin. nih.gov Various synthetic derivatives of myo-inositol tetrakisphosphates and bispyrophosphates have been shown to be effective allosteric effectors of hemoglobin, binding with affinities similar to the well-known effector, inositol hexakisphosphate (IP6). nih.gov

This binding induces a conformational change in the hemoglobin molecule that facilitates the release of oxygen. nih.gov The strength of this effect is primarily driven by electrostatic interactions between the negatively charged phosphate groups of the inositol polyphosphate and positive charges in the binding site on the protein. nih.gov While free phosphates demonstrated higher efficacy than pyrophosphates in this specific study, it establishes the principle that inositol pyrophosphates can function as potent allosteric modulators. nih.gov This mechanism allows cellular signals like [PP]2-IP4 to fine-tune protein activity in response to metabolic or physiological cues.

Protein-Ligand Interactions and Effector Binding

Inositol pyrophosphates are significant regulators of membrane trafficking, particularly in the endocytic pathway. nih.gov Phosphoinositides, the lipid precursors to water-soluble inositol phosphates, are themselves crucial for coordinating vesicular transport, with specific species like PI(4,5)P2 being enriched at the plasma membrane to control events like endocytosis. mdpi.comijbs.comembopress.org

Studies in yeast have provided direct evidence for the role of soluble inositol pyrophosphates in this process. nih.gov Mutants with defects in the enzymes that synthesize inositol pyrophosphates, such as inositol hexakisphosphate kinase (IP6K), exhibit dramatic membrane defects. nih.gov These defects are characterized by an accumulation of abnormal membranous organelles and are specifically linked to abnormalities in endocytic trafficking, while other membrane transport pathways remain unaffected. nih.gov The phenotype is directly attributable to the loss of inositol pyrophosphates, as a double mutant that cannot form these molecules shows similar defects. nih.gov This demonstrates that molecules like [PP]2-IP4 are essential for the proper functioning of the endocytic machinery.

Table 2: Key Proteins and Molecules in Membrane Trafficking

| Molecule/Protein | Role in Membrane Trafficking |

|---|---|

| Inositol Pyrophosphates (e.g., [PP]2-IP4) | Regulate endocytic pathways; loss leads to abnormal membrane morphology in yeast. nih.gov |

| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | Enriched at the plasma membrane, controls endocytosis and exocytosis. ijbs.com |

| Inositol hexakisphosphate kinase (IP6K) | Enzyme responsible for synthesizing inositol pyrophosphates. nih.govnih.gov |

| Rab GTPases | Mediate vesicle release and transport. nih.govnih.gov |

The regulatory reach of inositol phosphates and their pyrophosphate relatives extends to fundamental cellular processes like transcription and translation, which involves interactions with transcription factors and ribosomal proteins. While direct binding studies of [PP]2-IP4 with these components are emerging, the broader family of inositol polyphosphates is known to be involved. Transcription factors, such as the TFIID complex, are multi-subunit proteins essential for initiating transcription. nih.gov The TATA box-binding protein (TBP), a core component of TFIID, interacts with TBP-associated factors (TAFs) to regulate gene expression. nih.gov Other large transcription factor families, like WRKYs and bZIPs, form complex regulatory networks through homo- and heterodimerization and interactions with other proteins to control diverse cellular responses. frontiersin.org

In the realm of translation, the ribosome is a key target for regulation. For instance, the bacterial Tet(M) protein interacts with the ribosome to confer tetracycline (B611298) resistance, with its binding influenced by the state of GTP. nih.gov Given the structural and chemical similarities of inositol pyrophosphates to nucleotides and their role as signaling molecules, they are prime candidates for modulating the function of these large macromolecular complexes.

Identifying the specific protein targets of small molecules like [PP]2-IP4 is crucial for understanding their cellular functions. Affinity-based proteomics is a powerful strategy for achieving this. nih.gov This approach typically involves immobilizing a "bait" molecule—in this case, a derivative of [PP]2-IP4—onto a solid support, such as beads. biorxiv.org This bait is then incubated with a cell lysate, allowing proteins that bind to it to be "pulled down" and selectively captured. nih.govbiorxiv.org

These captured proteins are then identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This methodology has been successfully used to identify novel binding partners for a variety of molecules, from Rab GTPases to medicinal biguanides. nih.govbiorxiv.org For example, using a biotin-functionalized biguanide (B1667054) as bait, the subunit e of F1Fo-ATP synthase (ATP5I) was identified as a direct target. biorxiv.org Applying similar affinity-based proteomic techniques is a key avenue for comprehensively mapping the protein interactome of bisdiphosphoinositol tetrakisphosphate and uncovering its full range of cellular roles. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Bisdiphosphoinositol tetrakisphosphate | [PP]2-IP4, IP8 |

| Inositol octakisphosphate | IP8 |

| Adenosine triphosphate | ATP |

| Adenosine monophosphate | AMP |

| Diphosphoinositol pentakisphosphate | IP7 |

| Inositol hexakisphosphate | IP6 |

| myo-Inositol tetrakisphosphate | - |

| Phosphatidylinositol 4,5-bisphosphate | PI(4,5)P2 |

| Guanosine triphosphate | GTP |

| Oligomycin | - |

Cellular Functions and Biological Roles of Bisdiphosphoinositol Tetrakisphosphate

Regulation of Cellular Homeostasis

InsP8 is a key regulator of cellular homeostasis, ensuring the stability of the internal cellular environment in response to external fluctuations. Its influence extends to fundamental processes such as phosphate (B84403) balance, insulin (B600854) signaling, and the cellular response to environmental stressors.

Eukaryotic cells have developed sophisticated mechanisms to maintain inorganic phosphate (Pi) homeostasis, balancing its essential role as a macronutrient with its potential to negatively impact bioenergetic reactions. asm.org Inositol (B14025) pyrophosphates, including InsP8, are central to this regulatory network. researchgate.net They function within the conserved INPHORS signaling pathway, which utilizes SPX domains as receptors for inositol pyrophosphates to control phosphate levels. asm.orgresearchgate.net

Research indicates that InsP8 regulates the cellular phosphate export protein XPR1. researchgate.net Attenuation of InsP8 synthesis, either through genetic or pharmacological methods, leads to reduced XPR1-mediated phosphate efflux. researchgate.net This function is critical, as demonstrated by the fact that the genetic elimination of InsP8 in an osteosarcoma cell line disrupts phosphate homeostasis. researchgate.net

Furthermore, inositol pyrophosphates are linked to the metabolism of inorganic polyphosphate (polyP), a polymer of orthophosphate residues that serves as a phosphate reserve. researchgate.netmdpi.com In yeast, the vacuolar transporter chaperone (VTC) complex, which possesses inorganic polyphosphate polymerase activity, is stimulated by inositol pyrophosphates. elifesciences.org This suggests that even when external phosphate is abundant, vacuolar polyphosphate, under the influence of molecules like InsP8, supplies phosphate for cellular metabolism. asm.org

| Key Component | Role in Phosphate Homeostasis | Supporting Evidence |

| Bisdiphosphoinositol tetrakisphosphate (InsP8) | Regulates phosphate efflux and inorganic polyphosphate accumulation. | Attenuation of InsP8 reduces XPR1-mediated phosphate efflux. researchgate.net |

| XPR1 | A major cellular phosphate export protein. | Its activity is regulated by InsP8. researchgate.net |

| SPX Domains | Receptors for inositol pyrophosphates in the INPHORS signaling pathway. | Mediate the regulation of phosphate homeostasis by inositol pyrophosphates. asm.orgresearchgate.net |

| Inorganic Polyphosphate (polyP) | A cellular phosphate reserve. | Its metabolism is influenced by inositol pyrophosphates. researchgate.netelifesciences.org |

The insulin signaling pathway is crucial for regulating glucose homeostasis. bio-rad-antibodies.com While the primary signaling cascade involves the activation of the insulin receptor and subsequent phosphorylation events leading to glucose transporter translocation, inositol pyrophosphates have been identified as important modulators of this process. ias.ac.inbio-rad-antibodies.com

Insulin stimulation leads to the production of various phosphoinositides that act as second messengers. nih.gov While the direct and specific role of Bisdiphosphoinositol tetrakisphosphate in the core insulin signaling cascade is still under investigation, the broader family of inositol phosphates and pyrophosphates are known to influence components of the pathway. For instance, phosphatidylinositol 3-phosphate (PI(3)P) is important for insulin-stimulated glucose uptake. nih.gov The intricate interplay of these molecules suggests a complex regulatory network where InsP8 may also contribute to the fine-tuning of insulin sensitivity and glucose metabolism. ias.ac.in

Cells have evolved robust mechanisms to adapt to various environmental stresses, and InsP8 has been identified as a key signaling molecule in these responses. nih.gov One of the most well-documented roles of InsP8 is in the cellular response to hyperosmotic stress. nih.govnih.gov

When cells are exposed to hyperosmotic conditions, which cause water to diffuse out and the cell to shrink, there is a rapid and significant elevation in the cellular levels of InsP8. nih.govnih.gov Studies have shown up to a 25-fold increase in InsP8 levels in animal cells under such stress. nih.gov This response is not triggered by classical agonists but is a specific consequence of the activation of the ERK1/2 and p38MAPα/β kinase pathways. nih.gov The identification of InsP8 as a sensor for hyperosmotic stress highlights its critical role in initiating adaptive responses to maintain cellular integrity and function under adverse conditions. nih.gov

| Stress Condition | Cellular Response involving InsP8 | Key Signaling Pathways |

| Hyperosmotic Stress | Up to 25-fold elevation in cellular InsP8 levels. nih.gov | Activation of ERK1/2 and p38MAPα/β kinases. nih.gov |

Control of Membrane Dynamics and Trafficking

Bisdiphosphoinositol tetrakisphosphate plays a crucial role in the intricate processes of membrane dynamics and vesicular trafficking, which are fundamental for cellular communication, nutrient uptake, and maintaining organelle identity.

Endocytosis is the process by which cells internalize molecules by engulfing them in a vesicle. nus.edu.sg Inositol pyrophosphates, including InsP8, are major regulators of this process. nih.govresearchgate.net Studies in yeast have demonstrated that defects in the formation of inositol pyrophosphates lead to dramatic membrane defects, specifically affecting endocytic pathways. nih.govresearchgate.net

The mechanism by which InsP8 influences endocytic trafficking is thought to involve its interaction with clathrin-associated proteins. nih.gov These proteins are essential for the formation of clathrin-coated vesicles, a major route for endocytosis. ijbs.com It is proposed that the interplay between different inositol phosphates and pyrophosphates, such as the conversion between IP6 and IP7, could act as a molecular switch, influencing the conformation and function of these clathrin-associated proteins in a manner analogous to how GTP/GDP exchange regulates G proteins. nih.gov

Vesicle trafficking is a broader term that encompasses the movement of vesicles between different cellular compartments. frontiersin.org This process is vital for transporting proteins, lipids, and other macromolecules to their correct destinations within the cell. frontiersin.org Exocytosis is the process by which vesicles fuse with the plasma membrane to release their contents outside the cell. khanacademy.org

Inositol pyrophosphates have been implicated in various aspects of vesicle trafficking and exocytosis. ias.ac.innih.gov Their involvement is suggested by the association of inositol hexakisphosphate kinase (IP6K), an enzyme in the biosynthetic pathway of InsP8, with proteins that mediate synaptic vesicle release. nih.gov The regulation of these pathways is critical for a wide range of cellular functions, from neurotransmission to hormone secretion. The precise molecular mechanisms by which InsP8 governs these processes are an active area of research, but it is clear that it is a key player in the complex orchestration of intracellular transport.

| Process | Role of InsP8 | Proposed Mechanism |

| Endocytic Trafficking | Major regulator. nih.govresearchgate.net | Interaction with clathrin-associated proteins, potentially acting as a molecular switch. nih.gov |

| Vesicle Trafficking & Exocytosis | Implicated in regulation. ias.ac.innih.gov | Association of its biosynthetic enzymes with proteins involved in vesicle release. nih.gov |

Modulation of Cell Fate and Integrity

Bisdiphosphoinositol tetrakisphosphate ([PP]2-InsP4), a member of the inositol pyrophosphate family, plays a significant role in governing fundamental cellular decisions related to survival, death, and the maintenance of genomic stability. These molecules act as intracellular signals that regulate a variety of cellular processes, including apoptosis, DNA repair, and the preservation of telomere length. nih.gov

Involvement in Apoptosis

Inositol pyrophosphates, including bisdiphosphoinositol tetrakisphosphate, are implicated in the regulation of apoptosis, or programmed cell death. nih.govresearchgate.net Research has demonstrated that these molecules have defined roles in controlling cell death pathways. nih.gov For instance, the enzyme inositol hexakisphosphate kinase 2 (IP6K2), which is involved in the synthesis of inositol pyrophosphates, can non-catalytically interact with the protein TRAF2. This interaction can reduce the activation of downstream signaling molecules that would otherwise promote cell survival, thereby triggering cell death. mdpi.com Furthermore, studies have shown that the lethal effects of certain compounds in yeast are nullified in mutant strains that are unable to synthesize inositol pyrophosphates, highlighting their crucial role in mediating cell death signals. nih.gov

Contribution to DNA Repair Mechanisms

Evidence has established that inositol pyrophosphates are intracellular signals that help regulate DNA repair processes. nih.gov The integrity of a cell's genome is constantly under threat from various sources of damage, and cells have evolved complex DNA repair pathways to counteract these threats. mdpi.com These pathways, such as nucleotide excision repair and base excision repair, are critical for removing damaged DNA segments and replacing them to prevent mutations. libretexts.orgkhanacademy.org While the precise molecular mechanisms are still under investigation, the involvement of molecules like [PP]2-InsP4 in these signaling cascades points to their importance in maintaining genomic stability. nih.gov The activation of phosphoinositide-3-kinase-related kinases (PIKKs), such as DNA-dependent protein kinase (DNA-PK) and ataxia–telangiectasia-mutated protein kinase (ATM), is a key step in the DNA damage response. mdpi.com

Regulation of Telomere Length

A significant role for bisdiphosphoinositol tetrakisphosphate has been identified in the regulation of telomere length. nih.govnih.gov Telomeres are protective caps at the ends of chromosomes that shorten with each cell division, and their length is a critical factor in cellular aging and senescence. frontiersin.orgaging-us.com

Research in yeast has shown a direct relationship between the levels of a diphosphorylinositol tetrakisphosphate (PP-IP4) and telomere length. nih.gov Loss of PP-IP4 production results in the lengthening of telomeres, whereas its overproduction leads to telomere shortening. nih.gov This regulatory effect is dependent on the presence of Tel1, the yeast equivalent of the human ATM protein, which is a key player in DNA damage response and cell cycle control. nih.gov This establishes a regulatory link between inositol polyphosphate signaling and the checkpoint kinase family. nih.gov

Further studies support these findings, demonstrating that yeast mutants with reduced levels of inositol pyrophosphates exhibit longer telomeres, while those with elevated levels have shorter telomeres. nih.gov This suggests that inositol pyrophosphates physiologically antagonize the actions of the Tel1 and Mec1 kinases, which are known regulators of telomere length. nih.gov When both Tel1 and the enzymes that produce inositol pyrophosphates are deleted, the resulting yeast strains display short telomeres, indicating that these molecules operate within the same signaling pathway to control telomere length. nih.gov

| Experimental Condition | Effect on Telomere Length | Associated Kinase |

| Loss of PP-IP4 Production | Lengthening | Tel1 (ATM homologue) |

| Overproduction of PP-IP4 | Shortening | Tel1 (ATM homologue) |

| Reduced Inositol Pyrophosphate Levels | Lengthening | Tel1 and Mec1 |

| Elevated Inositol Pyrophosphate Levels | Shortening | Tel1 and Mec1 |

Participation in Diverse Signaling Pathways

Bisdiphosphoinositol tetrakisphosphate and related inositol pyrophosphates function as signaling molecules that participate in a range of intracellular pathways, modulating critical cellular functions from immune responses to cell cycle progression. nih.govmdpi.com Their metabolism can be regulated by cell surface receptors, indicating their integration into broader signal transduction networks. nih.govnih.gov

Immune Signaling

Inositol pyrophosphates have emerged as regulators in the innate immune system. mdpi.com For example, inositol hexakisphosphate kinase 1 has been shown to regulate the function of neutrophils, a type of white blood cell crucial for fighting infections, by inhibiting phosphatidylinositol-(3,4,5)-trisphosphate signaling. mdpi.com Additionally, specific inositol pyrophosphates have been found to interact with key components of immune signaling pathways. Interferon response factor 3 (IRF3), a protein essential for the production of type I interferons in response to viral infections, has been identified as a specific protein target for 1-diphosphoinositol pentakisphosphate (1-IP7), highlighting a direct role for these molecules in antiviral immunity. mdpi.com

Influence on Cytoskeletal Dynamics and Cell Morphogenesis

Bisdiphosphoinositol tetrakisphosphate (InsP8), a member of the inositol pyrophosphate family, is increasingly recognized for its role in intricate cellular signaling pathways. While direct evidence detailing the specific impact of InsP8 on cytoskeletal dynamics and cell morphogenesis is still emerging, a body of research points towards its significant, albeit indirect, influence through the regulation of key enzymatic and structural proteins. The enzymes responsible for the synthesis and degradation of inositol pyrophosphates, such as diphosphoinositol pentakisphosphate kinases (PPIP5Ks), have been shown to interact with proteins involved in the organization of the actin cytoskeleton nih.gov. This suggests a mechanism whereby the localized production and turnover of InsP8 could modulate the activity of actin-binding proteins, thereby influencing cellular shape, motility, and the establishment of cell polarity.

Inositol pyrophosphates, as a class of signaling molecules, are implicated in the regulation of cytoskeletal dynamics across a range of cellular activities, including membrane trafficking and stress responses nih.gov. For instance, studies on inositol hexakisphosphate kinase 3 (IP6K3), an enzyme involved in the inositol pyrophosphate synthesis pathway, have revealed that its absence leads to morphological defects in cerebellar Purkinje cells. These defects are attributed to the disrupted binding of IP6K3 to the cytoskeletal proteins adducin and spectrin nih.gov. This finding underscores a direct link between the machinery of inositol pyrophosphate metabolism and the structural components of the cytoskeleton.

Furthermore, the broader family of inositol polyphosphates has been shown to influence the actin cytoskeleton. For example, inositol 1,4-bisphosphate (InsP2), a metabolic precursor to more highly phosphorylated inositols, has been demonstrated to induce an increase in cytoskeletal actin in permeabilized platelets. This suggests that fluctuations in the levels of various inositol phosphates, including the pathway leading to InsP8, can have a direct impact on the assembly and organization of the actin cytoskeleton.

The following table summarizes key research findings regarding the interaction of inositol pyrophosphate-related proteins with the cytoskeleton and the observed effects on cell morphology.

| Interacting Protein(s) | Experimental System | Key Findings | Reference |

| Diphosphoinositol pentakisphosphate kinases (PPIP5Ks) | Mammalian cells | Interact with proteins involved in actin cytoskeleton organization. | nih.gov |

| Inositol hexakisphosphate kinase 3 (IP6K3) | Mouse model (IP6K3-/- mice) | Absence of IP6K3 leads to morphological defects in cerebellar Purkinje cells due to disrupted binding to adducin and spectrin. | nih.gov |

| Inositol 1,4-bisphosphate (InsP2) | Permeabilized pig platelets | Induces a dose-dependent increase in cytoskeletal actin. |

Aspects of Synaptic Function

Bisdiphosphoinositol tetrakisphosphate and its metabolic relatives play a significant role in the regulation of synaptic function, particularly in the process of neurotransmitter release. Research has demonstrated that inositol polyphosphates can act as modulators of synaptic vesicle exocytosis. Studies utilizing the squid giant synapse have shown that presynaptic injection of a series of inositol high-polyphosphates, which are metabolic precursors to InsP8, leads to a block in synaptic transmission nih.gov. This inhibition is not due to an effect on calcium influx but rather an interference with the process of vesicular fusion nih.gov.

The molecular mechanism underlying this inhibitory effect appears to involve the direct interaction of inositol pyrophosphates with key components of the synaptic vesicle fusion machinery. Specifically, these molecules have been shown to bind to the C2B domain of synaptotagmin, a crucial calcium sensor that triggers neurotransmitter release nih.gov. By binding to synaptotagmin, inositol pyrophosphates may prevent the conformational changes necessary for the fusion of the synaptic vesicle with the presynaptic membrane.

More recent studies have focused on the effects of 5-diphosphoinositol pentakisphosphate (5-IP7), a closely related inositol pyrophosphate that is a direct precursor to a form of InsP8. These studies have provided more quantitative insights into the inhibitory role of inositol pyrophosphates at the synapse. It has been demonstrated that 5-IP7 binds with high affinity to synaptotagmin 1 (Syt1) and effectively inhibits Ca2+-induced synaptic membrane fusion pnas.orgnih.gov. This inhibition is dose-dependent and highlights the potential for inositol pyrophosphates to act as potent negative regulators of exocytosis. Knockout studies of the enzyme responsible for 5-IP7 synthesis, inositol hexakisphosphate kinase 1 (Ip6k1), have shown an increased presynaptic release probability, further supporting the inhibitory role of this signaling molecule nih.gov.

The following table summarizes key quantitative findings from research on the effects of inositol pyrophosphates on synaptic function.

| Inositol Pyrophosphate | Experimental System | Parameter Measured | Key Finding | Reference |

| 5-diphosphoinositol pentakisphosphate (5-IP7) | In vitro vesicle fusion assay | Inhibition of Ca2+-induced synaptic membrane fusion | 5-IP7 inhibits fusion at a concentration an order of magnitude lower than inositol hexakisphosphate (IP6). | pnas.orgnih.gov |

| 5-diphosphoinositol pentakisphosphate (5-IP7) | Surface plasmon resonance | Binding affinity to synaptotagmin 1 (Syt1) | 5-IP7 exhibits a 45-fold higher binding affinity for Syt1 compared to IP6. | nih.gov |

| Inositol 1,3,4,5-tetrakisphosphate (InsP4) | Scatchard analysis | Binding affinity to synaptotagmin II | Kd of 30 nM. | nih.gov |

| Inositol hexakisphosphate kinase 1 (Ip6k1) knockout | Hippocampal neurons from Ip6k1-/- mice | Presynaptic release probability | Significantly increased in knockout neurons, indicating an inhibitory role for the enzyme's product, 5-IP7. | nih.gov |

Emerging Research Avenues and Future Directions

Ascribing Functions to Less Characterized Diphosphoinositol Polyphosphate Isomers

A significant challenge in the field is the precise assignment of biological functions to specific diphosphoinositol polyphosphate isomers. The structural complexity and the existence of numerous positional isomers and enantiomers create a complex signaling landscape. For instance, the distinction between 1/3-PP-InsP5 and 4/6-PP-InsP5 is analytically challenging as they are enantiomeric pairs and cannot be distinguished without the use of chiral selectors researchgate.net.

While some biological activities appear to be shared among different isomers, emerging evidence suggests that isomer-specific functions do exist. For example, in yeast, the 1/3-isomer of PP-InsP5 is thought to be elevated in response to low-phosphate conditions, hinting at a specific role in nutrient sensing nih.gov. In contrast, the inhibition of PDK1-dependent phosphorylation shows a clear preference for 5-PP-InsP5 over the 1/3-PP-InsP5 isomer, highlighting the physiological importance of isomer specificity in mammalian cells nih.gov.

The recent identification of a novel PP-InsP4 isomer in plants further underscores the complexity of this signaling network and the need for advanced analytical techniques to separate and characterize these molecules researchgate.net. The development of methods like high-concentration polyacrylamide gel electrophoresis (PAGE) is a step forward in addressing these analytical hurdles, allowing for the sensitive detection of these low-abundance molecules nih.gov.

Table 1: Examples of Diphosphoinositol Polyphosphate Isomers and Their Characterization Status

| Isomer | Organism(s) | Known/Proposed Function(s) | Characterization Challenges |

|---|---|---|---|

| 5-PP-InsP5 | Mammals, Yeast | Inhibition of Akt signaling, regulation of apoptosis and vesicle trafficking. | Relatively well-characterized. |

| 1/3-PP-InsP5 | Mammals, Yeast | Response to low-phosphate media in yeast. | Enantiomeric with 4/6-PP-InsP5, requiring chiral separation techniques. |

| 6-PP-InsP5 | Dictyostelium discoideum | Major PP-InsP5 isomer in this organism. | Distinct metabolic pathway compared to mammals and yeast. |

| (5,6)-(PP)2-InsP4 | Dictyostelium discoideum | Contains two vicinal pyrophosphate groups. | Structural assignment required enzymatic methods. |

Deeper Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which bisdiphosphoinositol tetrakisphosphate and other diphosphoinositol polyphosphates exert their cellular effects is a central goal of current research. Two primary modes of action have been identified: allosteric regulation of protein function and direct protein pyrophosphorylation.

Allosteric Regulation: Diphosphoinositol polyphosphates can act as signaling molecules by binding to specific protein targets and modulating their activity. This can occur through direct binding to allosteric sites, leading to conformational changes that alter protein function. A notable example is the inhibition of the serine/threonine kinase Akt, where 5-PP-InsP5 competes with the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) for binding to the pleckstrin homology (PH) domain of Akt nih.gov. This competitive binding prevents the recruitment of Akt to the plasma membrane, thereby inhibiting its activation.

Protein Pyrophosphorylation: A unique mechanism of action for diphosphoinositol polyphosphates is their ability to directly phosphorylate proteins in a non-enzymatic manner. This process, termed protein pyrophosphorylation, involves the transfer of the terminal β-phosphate from the pyrophosphate moiety to a pre-phosphorylated serine residue on a target protein. This creates a pyrophosphoserine modification, which is distinct from canonical protein phosphorylation in its chemical stability and resistance to conventional phosphatases. A growing number of proteins have been identified as targets for pyrophosphorylation, including several involved in crucial cellular processes.

Table 2: Examples of Proteins Regulated by Diphosphoinositol Polyphosphates

| Protein Target | Mechanism of Regulation | Cellular Process |

|---|---|---|

| Akt (Protein Kinase B) | Allosteric Regulation (competitive binding) | Insulin (B600854) signaling, cell survival. |

| NOLC1 (Nopp140) | Pyrophosphorylation | rRNA synthesis, nucleolar function. |

| TCOF1 | Pyrophosphorylation | Ribosomal DNA transcription. |

| AP3B1 | Pyrophosphorylation | Vesicle trafficking. |

| UBF1 | Pyrophosphorylation | rRNA synthesis. |

Development of Advanced Chemical Tools for Studying Bisdiphosphoinositol Tetrakisphosphate Biology

Progress in understanding the biology of bisdiphosphoinositol tetrakisphosphate is intrinsically linked to the development of sophisticated chemical tools that can probe its function in complex biological systems. The inherent challenges of studying these highly phosphorylated, low-abundance molecules necessitate the design of novel probes and analytical methods.

A significant breakthrough has been the synthesis of non-hydrolyzable analogs of diphosphoinositol polyphosphates. These analogs, such as those containing methylenebisphosphonate (PCP) or α-phosphonoacetic acid (PA) moieties in place of the pyrophosphate bond, are resistant to cellular phosphatases. This stability allows researchers to distinguish between the allosteric and pyrophosphorylation mechanisms of action. For instance, non-hydrolyzable analogs can still bind to allosteric sites on proteins but are incapable of donating a phosphate (B84403) group for pyrophosphorylation.

Another critical area of development is the creation of probes for imaging and target identification. While genetically encoded fluorescent biosensors have been successfully developed for other phosphoinositides, their application to bisdiphosphoinositol tetrakisphosphate is still an emerging area nih.govnih.gov. The development of fluorescently labeled analogs or genetically encoded biosensors specific for InsP8 would be a major advancement, enabling real-time visualization of its subcellular localization and dynamics.

Photoaffinity labeling is another powerful technique for identifying the protein targets of small molecules nih.govmdpi.comsemanticscholar.orgresearchgate.net. The synthesis of photoaffinity probes for bisdiphosphoinositol tetrakisphosphate, which can be covalently cross-linked to their binding partners upon photoactivation, will be instrumental in discovering novel receptors and effector proteins nih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov.

Table 3: Advanced Chemical Tools for Bisdiphosphoinositol Tetrakisphosphate Research

| Tool | Description | Application |

|---|---|---|

| Non-hydrolyzable Analogs (e.g., PCP, PA) | Metabolically stable mimics of diphosphoinositol polyphosphates. | Distinguishing between allosteric and pyrophosphorylation mechanisms. |

| Fluorescent Probes | Molecules that exhibit a change in fluorescence upon binding to the target. | Real-time imaging of subcellular localization and dynamics. |

| Photoaffinity Labels | Probes that covalently bind to their targets upon photoactivation. | Identification of novel protein binding partners. |

| Radiolabeled Probes (e.g., 5PP-InsP5-β32P) | Analogs containing a radioactive isotope. | Studying protein pyrophosphorylation. |

Integration of Bisdiphosphoinositol Tetrakisphosphate Signaling within Broader Cellular Networks

A key future direction is to understand how bisdiphosphoinositol tetrakisphosphate signaling is integrated within the broader network of cellular signaling pathways. It is becoming increasingly clear that this molecule does not function in isolation but rather acts as a crucial node in a complex web of interconnected pathways that govern cellular homeostasis.

A prime example of this integration is the link between bisdiphosphoinositol tetrakisphosphate and cellular energy metabolism. Research has shown that the synthesis of this molecule is supervised by the cellular adenosine (B11128) nucleotide balance, specifically the AMP:ATP ratio, in a manner that is independent of the master energy sensor, AMP-activated protein kinase (AMPK) nih.gov. This positions bisdiphosphoinositol tetrakisphosphate as a direct readout of the cell's bioenergetic status, allowing it to modulate downstream processes in response to changes in energy levels.

Furthermore, the broader inositol (B14025) phosphate network is known to engage in extensive crosstalk with other major signaling pathways. For instance, inositol polyphosphate multikinase (IPMK), an enzyme involved in the synthesis of precursors for bisdiphosphoinositol tetrakisphosphate, also plays a role in amino acid signaling to the mTORC1 complex, a central regulator of cell growth and proliferation nih.gov. This suggests that the levels of bisdiphosphoinositol tetrakisphosphate may be coordinated with nutrient availability and growth signals.

The interplay between inositol phosphates and apoptosis signaling is another area of active investigation. The intricate balance between pro-survival and pro-apoptotic signals is often influenced by multiple signaling inputs, and diphosphoinositol polyphosphates are emerging as potential regulators in this process nih.govnih.govsemanticscholar.orgmdpi.com. Elucidating the precise points of intersection between bisdiphosphoinositol tetrakisphosphate signaling and key apoptotic pathways will provide valuable insights into the regulation of cell fate.

Future studies will likely focus on mapping the comprehensive interaction network of bisdiphosphoinositol tetrakisphosphate, identifying the upstream signals that regulate its synthesis and the downstream effectors that mediate its functions. This systems-level understanding will be crucial for appreciating the full physiological significance of this enigmatic signaling molecule.

Q & A

Q. What are the established synthetic methodologies for bisdiphosphoinositol tetrakisphosphate, and what are their key challenges?

Bisdiphosphoinositol tetrakisphosphate (InsP₈) is synthesized via bidirectional P-anhydride formation, as described by Capolicchio et al. (2014). This method involves sequential phosphorylation of inositol precursors using pyrophosphate donors, requiring precise control of reaction conditions (e.g., pH, temperature) to avoid hydrolysis of labile pyrophosphate bonds. Key challenges include enantiomeric purity and yield optimization, particularly due to the steric hindrance of bulky phosphate groups .

Q. Which analytical techniques are critical for characterizing bisdiphosphoinositol tetrakisphosphate and verifying its structural integrity?

Structural validation relies on orthogonal methods:

- 31P-NMR : Identifies phosphorylation patterns and distinguishes between mono-, bis-, and triphosphate groups.

- Mass spectrometry (MS) : Confirms molecular weight and detects impurities (e.g., via MALDI-TOF or ESI-MS).

- HPLC : Separates enantiomers using chiral columns, critical for assessing synthetic purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in functional data for bisdiphosphoinositol tetrakisphosphate across different experimental systems?

Discrepancies in activity assays (e.g., enzymatic inhibition vs. cellular signaling) often arise from contextual factors:

- Orthogonal assays : Combine in vitro kinase assays with cell-based luciferase reporters to validate target engagement.

- Buffer conditions : Adjust Mg²⁺/ATP concentrations to mimic physiological levels, as pyrophosphate interactions are ion-dependent.

- Structural analogs : Use enantiomerically pure standards (e.g., synthesized via bidirectional P-anhydride methods) to rule out stereochemical interference .

Q. What strategies enable the synthesis of enantiomerically pure bisdiphosphoinositol tetrakisphosphate for mechanistic studies?

Enantioselective synthesis involves chiral auxiliaries or catalysts. Capolicchio et al. (2014) achieved this via stereospecific phosphorylation using protected inositol intermediates, followed by deprotection under mild acidic conditions. Advanced purification techniques (e.g., preparative HPLC with chiral stationary phases) are essential to isolate enantiomers .

Q. How can researchers address the instability of bisdiphosphoinositol tetrakisphosphate in aqueous solutions during long-term experiments?

- Stabilization protocols : Use non-aqueous solvents (e.g., DMSO) for stock solutions and avoid freeze-thaw cycles.

- Chelating agents : Add EDTA to buffer metal-catalyzed hydrolysis.

- Real-time monitoring : Employ 31P-NMR or fluorometric assays to track degradation kinetics during experiments .

Methodological Design & Data Analysis

Q. What experimental designs are recommended for studying bisdiphosphoinositol tetrakisphosphate’s role in intracellular signaling pathways?

- Radiolabeling : Incorporate ³²P into pyrophosphate groups to trace metabolic turnover.

- Knockout models : Use CRISPR/Cas9-edited cell lines lacking specific inositol kinases/phosphatases to isolate InsP₈-specific effects.

- Dose-response curves : Quantify EC₅₀ values in signaling assays to differentiate primary vs. off-target effects .

Q. How should researchers validate conflicting hypotheses about bisdiphosphoinositol tetrakisphosphate’s interaction with protein targets?

- Cross-linking assays : Use photoaffinity probes to capture transient protein-InsP₈ interactions.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm stoichiometry and affinity.

- Molecular dynamics simulations : Model pyrophosphate-protein interactions to identify critical binding residues .

Tables for Key Data

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| 31P-NMR | Phosphate group identification | Chemical shift (ppm), coupling constants |

| Chiral HPLC | Enantiomer separation | Retention time, peak resolution |

| ESI-MS | Molecular weight confirmation | m/z ratio, isotopic pattern |

| Synthetic Challenge | Mitigation Strategy | Reference |

|---|---|---|

| Pyrophosphate hydrolysis | Anhydrous reaction conditions | |

| Enantiomeric impurity | Chiral chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.